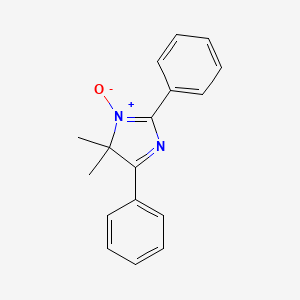

4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide (DMPIO) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPIO is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide involves its reaction with ROS, which leads to the formation of a fluorescent product. This compound can react with various ROS, including hydrogen peroxide, hydroxyl radical, and singlet oxygen. The reaction between this compound and ROS involves the transfer of an electron from the ROS to the imidazole ring of this compound, leading to the formation of a radical intermediate. The radical intermediate can undergo further reactions to form the fluorescent product.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used to study ROS levels in various cell types, including cancer cells, neurons, and immune cells. This compound has also been used to study the effects of ROS on various physiological processes, such as aging, inflammation, and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide is its high selectivity for ROS detection. It can detect ROS in living cells with high sensitivity and specificity, allowing researchers to study the effects of ROS on cellular functions. This compound is also easy to use and does not require complex instrumentation. However, this compound has limitations in terms of its photostability and water solubility. It can also be affected by pH changes and other environmental factors, which can affect its fluorescence signal.

Future Directions

There are several future directions for research on 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide. One direction is to improve its photostability and water solubility, which would increase its utility in live-cell imaging studies. Another direction is to develop new fluorescent probes based on the structure of this compound, which could have improved selectivity and sensitivity for ROS detection. Additionally, this compound could be used in combination with other fluorescent probes to study multiple cellular processes simultaneously. Finally, this compound could be used to study the effects of ROS on various diseases, such as cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide can be achieved through various methods, including the reaction of 2,4,5-triphenylimidazole with methyl iodide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2,4,5-triphenylimidazole with dimethyl sulfate, followed by oxidation with potassium permanganate. The yield of this compound can be improved by using a reflux condenser and azeotropic distillation.

Scientific Research Applications

4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide has been extensively studied for its potential applications in scientific research. It is widely used as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound can selectively react with ROS and generate a fluorescent signal, allowing researchers to monitor ROS levels in real-time.

properties

IUPAC Name |

5,5-dimethyl-1-oxido-2,4-diphenylimidazol-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-17(2)15(13-9-5-3-6-10-13)18-16(19(17)20)14-11-7-4-8-12-14/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADIORXBYWCRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)

![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)

![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)

![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)

![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)